molecular formula C14H16O2 B13591982 3-(6-Methoxynaphthalen-2-yl)propan-1-ol

3-(6-Methoxynaphthalen-2-yl)propan-1-ol

Cat. No.: B13591982
M. Wt: 216.27 g/mol
InChI Key: XJCGHSRRUIJTPM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxynaphthalen-2-yl)propan-1-ol typically involves the reaction of 6-methoxy-2-naphthaldehyde with a suitable Grignard reagent, followed by reduction . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

  • Step 1: Formation of Grignard Reagent

    • React 6-methoxy-2-naphthaldehyde with magnesium in the presence of anhydrous ether to form the Grignard reagent.
    • Reaction conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon).
  • Step 2: Addition of Grignard Reagent

    • Add the Grignard reagent to a solution of 3-bromopropanol in anhydrous ether.
    • Reaction conditions: Anhydrous ether, low temperature (0-5°C).
  • Step 3: Reduction

    • Reduce the resulting intermediate using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
    • Reaction conditions: Anhydrous ether, room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxynaphthalen-2-yl)propan-1-ol undergoes various types of chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    • Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reduction: : The compound can be reduced to form the corresponding alkane.

    • Common reagents: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
  • Substitution: : The methoxy group can be substituted with other functional groups.

    • Common reagents: Halogenating agents such as bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: 3-(6-Methoxynaphthalen-2-yl)propanal or 3-(6-Methoxynaphthalen-2-yl)propanoic acid.

    Reduction: 3-(6-Methoxynaphthalen-2-yl)propane.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Methoxynaphthalen-2-yl)propanal: An oxidized form of 3-(6-Methoxynaphthalen-2-yl)propan-1-ol.

    3-(6-Methoxynaphthalen-2-yl)propanoic acid: Another oxidized derivative.

    3-(6-Methoxynaphthalen-2-yl)propane: A reduced form of the compound.

Uniqueness

This compound is unique due to its specific structural features, such as the methoxy group attached to the naphthalene ring and the propanol chain.

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

3-(6-methoxynaphthalen-2-yl)propan-1-ol

InChI

InChI=1S/C14H16O2/c1-16-14-7-6-12-9-11(3-2-8-15)4-5-13(12)10-14/h4-7,9-10,15H,2-3,8H2,1H3

InChI Key

XJCGHSRRUIJTPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CCCO

Origin of Product

United States

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